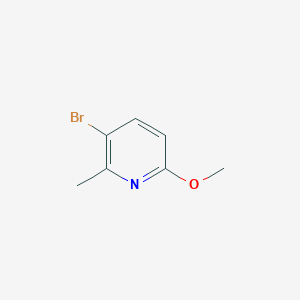

3-Bromo-6-methoxy-2-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-6-methoxy-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNXCCTWVAQAPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445017 | |

| Record name | 3-Bromo-6-methoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126717-59-7 | |

| Record name | 3-Bromo-6-methoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-6-methoxy-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-methoxy-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview for the synthesis of 3-Bromo-6-methoxy-2-methylpyridine, a key heterocyclic building block in medicinal chemistry and agrochemical research. The strategic placement of the bromo, methoxy, and methyl groups on the pyridine ring makes this compound a versatile intermediate for the construction of complex molecular architectures through various cross-coupling reactions.[1] This document outlines a reliable synthetic protocol, detailed mechanistic insights, and thorough characterization data to support researchers in their synthetic endeavors.

Introduction: The Significance of this compound

Substituted pyridines are privileged scaffolds in modern drug discovery, appearing in numerous approved pharmaceuticals. The unique electronic and steric properties of the pyridine ring, coupled with the ability to introduce diverse functionalities, make it a cornerstone of medicinal chemistry programs. This compound (CAS No: 126717-59-7) is a particularly valuable intermediate due to its trifunctional nature.[2][3]

The bromine atom at the 3-position serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] These reactions are fundamental for the creation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and heteroaryl structures. The methoxy group at the 6-position and the methyl group at the 2-position modulate the electronic properties of the pyridine ring and provide additional points for potential functionalization or steric control in downstream reactions.

Synthetic Approach: Electrophilic Bromination of 6-methoxy-2-methylpyridine

The most direct and efficient method for the synthesis of this compound is the electrophilic bromination of the readily available starting material, 6-methoxy-2-methylpyridine. This reaction proceeds via an electrophilic aromatic substitution mechanism, where a brominating agent is used to introduce a bromine atom onto the electron-rich pyridine ring.

Mechanistic Considerations

The methoxy group at the 6-position is an electron-donating group, which activates the pyridine ring towards electrophilic attack. The directing effect of the methoxy and methyl groups favors substitution at the 3- and 5-positions. However, the steric hindrance from the adjacent methyl group at the 2-position generally directs the incoming electrophile to the less hindered 3-position, leading to the desired product as the major isomer.

The choice of brominating agent is crucial for achieving high selectivity and yield. N-Bromosuccinimide (NBS) is a preferred reagent for this transformation as it is a mild and selective source of electrophilic bromine, minimizing the formation of over-brominated side products.[4][5] The reaction is typically carried out in a non-polar solvent to facilitate the radical or polar mechanism of bromination with NBS.

Detailed Synthesis Protocol

This protocol is based on established methodologies for the bromination of substituted pyridines and is designed to be a self-validating system for producing high-purity this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 6-methoxy-2-methylpyridine | ≥98% | Commercially Available |

| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available |

| Carbon tetrachloride (CCl₄) | Anhydrous | Commercially Available |

| Sodium thiosulfate (Na₂S₂O₃) | ACS Grade | Commercially Available |

| Sodium bicarbonate (NaHCO₃) | ACS Grade | Commercially Available |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Ethyl acetate | ACS Grade | Commercially Available |

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. N-Bromosuccinimide is a lachrymator and corrosive. Carbon tetrachloride is a hazardous solvent and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Step-by-Step Experimental Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-methoxy-2-methylpyridine (10.0 g, 81.2 mmol).

-

Dissolution: Add anhydrous carbon tetrachloride (150 mL) to the flask and stir the mixture until the starting material is completely dissolved.

-

Addition of Brominating Agent: In a single portion, add N-Bromosuccinimide (15.2 g, 85.3 mmol, 1.05 equivalents) to the solution.

-

Reaction Initiation: Heat the reaction mixture to reflux (approximately 77 °C) and maintain reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

-

Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. A precipitate of succinimide will be observed. Filter the reaction mixture through a pad of celite to remove the succinimide, and wash the filter cake with a small amount of dichloromethane.

-

Work-up - Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M aqueous sodium thiosulfate solution (2 x 50 mL) to remove any unreacted bromine, followed by saturated aqueous sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., 95:5 to 90:10) as the eluent. Combine the fractions containing the desired product and concentrate under reduced pressure to afford this compound as a colorless to pale yellow liquid.

Reaction Workflow Diagram

Caption: A generalized experimental workflow for the synthesis of this compound.

Characterization and Data

Thorough characterization of the final product is essential to confirm its identity and purity.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO | [2][3][6] |

| Molecular Weight | 202.05 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.468 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.548 | |

| CAS Number | 126717-59-7 | [2][3] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a critical tool for structural elucidation. The expected chemical shifts (δ) in CDCl₃ are:

-

~2.5 ppm (s, 3H): A singlet corresponding to the methyl protons at the 2-position.

-

~3.9 ppm (s, 3H): A singlet for the methoxy protons at the 6-position.

-

~6.6 ppm (d, 1H): A doublet for the proton at the 5-position, coupled to the proton at the 4-position.

-

~7.6 ppm (d, 1H): A doublet for the proton at the 4-position, coupled to the proton at the 5-position.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts (δ) in CDCl₃ are:

-

~23 ppm: Methyl carbon (C2-CH₃).

-

~54 ppm: Methoxy carbon (C6-OCH₃).

-

~110 ppm: C5.

-

~115 ppm: C3 (carbon bearing the bromine).

-

~142 ppm: C4.

-

~158 ppm: C2.

-

~162 ppm: C6.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with molecular ion peaks (M⁺) at m/z 201 and 203.

Applications in Research and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility is primarily demonstrated in its application in palladium-catalyzed cross-coupling reactions to generate novel derivatives for drug discovery and agrochemical development. Researchers can leverage the reactivity of the C-Br bond to introduce various aryl, heteroaryl, and alkyl substituents, enabling the exploration of vast chemical space and the optimization of lead compounds.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedure and utilizing the provided characterization data, researchers can confidently and efficiently produce this important synthetic intermediate. The causality behind the experimental choices, from the selection of the brominating agent to the purification method, has been explained to provide a deeper understanding of the synthesis. This self-validating system ensures a reliable and reproducible method for obtaining high-purity material, empowering further innovation in the fields of pharmaceutical and agrochemical research.

References

physicochemical properties of 3-Bromo-6-methoxy-2-methylpyridine

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-6-methoxy-2-methylpyridine

Introduction: A Versatile Building Block in Modern Chemistry

This compound (CAS No. 126717-59-7) is a substituted pyridine derivative that has garnered significant attention as a key intermediate in the fields of pharmaceutical and agrochemical research.[1] Its strategic placement of a bromine atom, a methoxy group, and a methyl group on the pyridine scaffold offers a unique combination of reactivity and structural features. The bromine atom, in particular, serves as a versatile synthetic handle for carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions.[2][3] This allows for the construction of complex molecular architectures, making it an invaluable precursor for drug candidates targeting a range of conditions, including neurological disorders, and for the development of innovative crop protection agents.[1][4]

This guide provides a comprehensive analysis of the core , offering insights into its chemical identity, spectroscopic profile, and analytical characterization. The content is tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for its effective application in synthesis and process development.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation. The following identifiers and structural details define this compound.

-

IUPAC Name: this compound[5]

-

Synonyms: 3-Bromo-6-methoxy-2-picoline, 5-Bromo-2-methoxy-6-picoline, 5-Bromo-2-methoxy-6-methylpyridine[5][6]

-

CAS Number: 126717-59-7[5]

-

Molecular Formula: C₇H₈BrNO[5]

-

Molecular Weight: 202.05 g/mol [5]

-

InChI Key: VWNXCCTWVAQAPL-UHFFFAOYSA-N[5]

-

Canonical SMILES: CC1=C(C=CC(=N1)OC)Br[5]

The molecule's structure, featuring a pyridine ring with substituents at the 2, 3, and 6 positions, is fundamental to its chemical behavior and reactivity.

Section 2: Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments and are critical for designing experiments, purification strategies, and formulation processes. The data presented below has been consolidated from various technical sources.

| Property | Value | Source(s) | Notes |

| Physical State | Liquid | [6][7] | At standard temperature and pressure. |

| Appearance | Liquid | [6] | - |

| Density | 1.468 g/mL at 25 °C | High density is expected due to the bromine atom. | |

| Boiling Point | 212-212.6 °C at 760 mmHg | [6][7][8] | - |

| 86 °C at 10 mmHg | [9] | Boiling point under reduced pressure. | |

| Melting Point | No data available | [1] | Not typically determined for compounds that are liquid at room temperature. |

| Flash Point | 106 °C (222.8 °F) | [7] | Classified as a combustible liquid. |

| Refractive Index | n20/D 1.548 | [7] | A key parameter for purity assessment of the liquid. |

| Water Solubility | 1.76 mg/mL (Calculated) | [10] | LogS (ESOL): -2.09. Considered slightly soluble. |

| LogP (XLogP3) | 2.2 | [5] | Indicates a preference for lipophilic environments over hydrophilic ones. |

| Hydrogen Bond Donors | 0 | [5] | The molecule cannot donate hydrogen bonds. |

| Hydrogen Bond Acceptors | 2 | [5] | The pyridine nitrogen and methoxy oxygen can accept hydrogen bonds. |

Section 3: Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of a chemical compound. While publicly available spectra are limited, the expected spectroscopic features can be reliably predicted from the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative. Three distinct regions should display signals corresponding to the three types of protons:

-

Aromatic Protons: Two signals are expected for the two protons on the pyridine ring. They would appear as doublets due to coupling with each other.

-

Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, would be observed, typically in the range of 3.8-4.0 ppm.

-

Methyl Protons (-CH₃): A sharp singlet, integrating to three protons, would be observed further upfield, typically in the range of 2.4-2.6 ppm.

-

-

¹³C NMR: The carbon NMR spectrum should show seven distinct signals, corresponding to each unique carbon atom in the molecule:

-

Five Aromatic Carbons: Signals for the five sp²-hybridized carbons of the pyridine ring. The carbon bearing the bromine atom (C3) would be significantly influenced by the halogen's electronic effects.

-

One Methoxy Carbon: A signal for the -OCH₃ carbon, typically appearing around 50-60 ppm.

-

One Methyl Carbon: A signal for the -CH₃ carbon, appearing in the aliphatic region, typically around 15-25 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the key feature would be the isotopic pattern of the molecular ion peak.[5] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will exhibit two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive signature for a monobrominated compound. The monoisotopic mass is 200.97893 Da.[5]

Infrared (IR) Spectroscopy

An FTIR spectrum of the compound is available, providing confirmation of its functional groups.[5] The expected characteristic absorption bands include:

-

C-H Aromatic Stretch: Above 3000 cm⁻¹

-

C-H Aliphatic Stretch: Just below 3000 cm⁻¹ (from methyl and methoxy groups)

-

C=N and C=C Ring Stretching: In the 1600-1400 cm⁻¹ region, characteristic of the pyridine ring.

-

C-O Ether Stretch: A strong band typically in the 1250-1050 cm⁻¹ region.

-

C-Br Stretch: In the fingerprint region, typically below 800 cm⁻¹.

Section 4: Analytical Methodologies & Experimental Protocols

Ensuring the identity and purity of a chemical intermediate is paramount. The following diagram and protocols outline a logical workflow for the characterization of an incoming sample of this compound.

Caption: Quality control workflow for sample verification.

Protocol 1: Determination of Density using a Pycnometer

Causality: This gravimetric method is chosen for its high precision. Accurate density measurement is crucial for converting between mass and volume, which is fundamental for reaction stoichiometry.

-

Preparation: Thoroughly clean and dry a pycnometer of known volume. Record its empty mass (m₁).

-

Calibration: Fill the pycnometer with deionized water at a known temperature (e.g., 25.0 °C) and weigh it (m₂). Calculate the exact volume of the pycnometer using the known density of water at that temperature.

-

Measurement: Empty and dry the pycnometer. Fill it with this compound at the same temperature and record the mass (m₃).

-

Calculation: The density (ρ) is calculated as: ρ = (m₃ - m₁) / Volume.

Protocol 2: Determination of Refractive Index

Causality: The refractive index is a unique physical constant for a pure compound. It is a rapid and non-destructive method to assess purity, as contaminants will alter the value.

-

Instrument Calibration: Calibrate a digital refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of this compound onto the clean, dry prism of the refractometer.

-

Measurement: Close the prism cover and allow the temperature to stabilize to 20.0 °C.

-

Reading: Record the refractive index value displayed. Compare this value to the established specification (1.548 at 20°C).[7]

Section 5: Reactivity and Synthetic Utility

The utility of this compound in drug development stems from its predictable reactivity. The C-Br bond at the 3-position is the primary site for synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. This allows chemists to readily introduce new aryl, alkyl, or vinyl groups, building molecular complexity in a controlled manner.

Caption: Role in Suzuki cross-coupling reactions.

This reactivity has been leveraged in the synthesis of novel dopamine receptor agonists and modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[2][11] Furthermore, the compound can undergo reactions such as alkylation at the methyl group after deprotonation with a strong base like LDA, or oxidation to form the corresponding N-oxide, further expanding its synthetic potential.[12][13]

Section 6: Safety and Handling

Proper handling of any chemical reagent is critical for laboratory safety. This compound possesses specific hazards that require appropriate precautions.

-

GHS Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and causes serious eye damage (Eye Damage 1).[5]

-

Signal Word: Danger[11]

-

Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and safety goggles with side-shields or a face shield.[11]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[6] Recommended storage temperature is between 2-8°C.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]

Conclusion

This compound is a high-value chemical intermediate with well-defined physicochemical properties. Its liquid state, thermal stability, and, most importantly, its capacity for undergoing strategic synthetic transformations like Suzuki cross-coupling make it a cornerstone for synthetic campaigns in pharmaceutical and agrochemical R&D. A thorough understanding of its properties, from its spectroscopic signature to its handling requirements, is essential for any scientist aiming to leverage its full potential in the laboratory.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. Defining Structure−Functional Selectivity Relationships (SFSR) for a Class of Non-Catechol Dopamine D1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Protein and Methods of Use | Patent Publication Number 20220213041 | Patexia [patexia.com]

- 4. 3-Bromo-6-hydroxy-2-methylpyridine | 54923-31-8 | Benchchem [benchchem.com]

- 5. This compound | C7H8BrNO | CID 10798146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 7. 126717-59-7 3-Bromo-6-methoxy-2-picoline AKSci N308 [aksci.com]

- 8. 3-bromo-6-methoxy-2-methylpyridine126717-59-7,Purity98%_AK Scientific, Inc. [molbase.com]

- 9. 126717-59-7 CAS MSDS (3-Bromo-6-methoxy-2-picoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 623942-84-7 | (3-Bromo-6-methoxypyridin-2-yl)methanol | Bromides | Ambeed.com [ambeed.com]

- 11. WO2008141119A2 - Modulators of cftr - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. WO2016037026A1 - Cyclohexyl-ethyl substituted diaza- and triaza-tricyclic compounds as indole-amine-2,3-dioxygenase (ido) antagonists for the treatment of cancer - Google Patents [patents.google.com]

3-Bromo-6-methoxy-2-methylpyridine CAS number 126717-59-7

An In-depth Technical Guide to 3-Bromo-6-methoxy-2-methylpyridine: A Cornerstone Intermediate in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of this compound, CAS Number 126717-59-7, a pivotal heterocyclic building block for the scientific and drug development communities. This document moves beyond a simple recitation of properties to deliver field-proven insights into its synthesis, reactivity, and application. We will explore the causality behind its utility in palladium-catalyzed cross-coupling reactions and present its strategic role in the synthesis of complex pharmaceutical agents. This guide includes detailed, reproducible experimental protocols, data-rich tables, and explanatory diagrams to empower researchers in leveraging this versatile intermediate to its fullest potential.

Introduction: The Strategic Value of a Substituted Pyridine

This compound is a highly functionalized pyridine derivative whose value lies in the strategic placement of its substituents. The pyridine ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. In this specific molecule, the bromine atom at the 3-position serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. The methoxy group at the 6-position and the methyl group at the 2-position electronically influence the ring, modulating the reactivity of the C-Br bond and providing steric and electronic features that can be crucial for the biological activity of the final target molecule.

Its utility is particularly pronounced in the synthesis of novel compounds targeting a range of diseases, from neurological disorders to epilepsy.[1][2] This guide will serve as a comprehensive resource for scientists aiming to incorporate this building block into their synthetic strategies.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is the foundation of sound experimental design. All personnel should consult the full Safety Data Sheet (SDS) before handling.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 126717-59-7 | |

| Molecular Formula | C₇H₈BrNO | [5] |

| Molecular Weight | 202.05 g/mol | [5] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | ~1.468 g/mL at 25 °C | |

| Boiling Point | 212 °C (atm); 86 °C (10 mmHg) | [1][6] |

| Refractive Index | n20/D ~1.548 | |

| Flash Point | 106 °C (222.8 °F) | |

| Storage Conditions | 2-8°C, protect from light | [6] |

Table 2: GHS Hazard and Safety Information

| Category | Information | Source(s) |

| Signal Word | Danger | [3] |

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [5] |

| Hazard Statements | H302: Harmful if swallowed. H318: Causes serious eye damage. | [3][5] |

| Precautionary Statements | P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

| Incompatibilities | Strong oxidizing agents, strong acids and bases. | [6] |

Synthesis and Characterization

While this compound is commercially available, understanding its synthesis provides insight into potential impurities. A common route starts from the more accessible 6-hydroxy-2-methylpyridine.

Caption: Common synthetic pathway to the target compound.

Characterization: Upon synthesis or receipt from a vendor, identity and purity should be confirmed.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is expected to show distinct signals for the methyl protons (singlet, ~2.5 ppm), methoxy protons (singlet, ~3.9 ppm), and two aromatic protons on the pyridine ring (doublets, ~6.7-7.5 ppm).

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the molecular weight (m/z = 202/204, characteristic isotopic pattern for bromine) and assesses purity. Purity levels of ≥98% are common from reputable suppliers.[1]

Chemical Reactivity and Key Transformations

The synthetic power of this intermediate stems from the reactivity of the C(3)-Br bond, which is highly susceptible to palladium-catalyzed cross-coupling reactions. This allows for the construction of C-C and C-N bonds, which are fundamental transformations in medicinal chemistry.[7][8]

Suzuki-Miyaura Coupling: Building C-C Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming biaryl structures.[8] this compound is an excellent substrate for coupling with a wide range of aryl and heteroaryl boronic acids or esters.

-

Expert Insight: The choice of catalyst, ligand, and base is critical for success, especially with sterically hindered coupling partners. A typical system involves a Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂) with a phosphine ligand. The base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step.[9][10]

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Forging C-N Bonds

The formation of aryl amines is another critical transformation in drug development. The Buchwald-Hartwig amination allows for the coupling of aryl halides with a vast range of primary and secondary amines.[7]

-

Expert Insight: This reaction is often more sensitive than Suzuki couplings. Success hinges on the careful selection of a palladium precursor and a sterically demanding phosphine ligand (e.g., XPhos, RuPhos). A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required. The reaction must be performed under a strictly inert atmosphere (nitrogen or argon) as the Pd(0) catalyst is oxygen-sensitive.[11]

Application in Drug Discovery: A Case Study

The true value of an intermediate is demonstrated by its application in synthesizing biologically active molecules. A U.S. Patent describes the use of this compound as a key starting material in the synthesis of novel pyranodipyridine compounds.[2] These compounds were developed as potent AMPA receptor inhibitors, which have therapeutic potential in treating conditions like epilepsy.[2]

The synthesis involves an initial oxidation of the 2-methyl group, followed by further transformations where the core pyridine structure is elaborated into the final complex drug candidate.[2] This highlights how the initial scaffold provided by this compound is critical for building the final pharmacophore.

Caption: Role as a key starting material in a drug discovery cascade.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating, representative procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Objective: To synthesize 6-Methoxy-2-methyl-3-(phenyl)pyridine.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 3 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 202 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol), to the flask.

-

Causality Note: The catalyst is added last to minimize exposure to air. Pd(PPh₃)₄ is chosen for its reliability and commercial availability, serving as a direct source of the active Pd(0) species.[10]

-

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe. The solvent ratio is important for balancing reagent solubility and promoting the reaction.[10]

-

Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 8-16 hours. The disappearance of the starting bromopyridine is the primary indicator of completion.

-

Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-aryl-6-methoxy-2-methylpyridine product.

Conclusion

This compound is more than a simple catalog chemical; it is a strategic enabler of synthetic innovation. Its well-defined reactivity, particularly in robust palladium-catalyzed coupling reactions, allows for the efficient and modular construction of complex molecular architectures. For researchers in pharmaceutical and agrochemical development, mastering the application of this intermediate provides a direct and powerful route to novel compounds of significant biological and commercial interest.

References

- 1. chemimpex.com [chemimpex.com]

- 2. US9738656B2 - Pyranodipyridine compound - Google Patents [patents.google.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. This compound | C7H8BrNO | CID 10798146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

3-Bromo-6-methoxy-2-methylpyridine molecular structure and weight

An In-Depth Technical Guide to 3-Bromo-6-methoxy-2-methylpyridine

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound (CAS No. 126717-59-7). It provides an in-depth exploration of its molecular structure, physicochemical properties, representative synthesis, analytical quality control protocols, and its strategic applications in modern chemical research.

Introduction: Strategic Importance in Synthesis

This compound is a substituted pyridine derivative that has emerged as a valuable intermediate in the fields of pharmaceutical and agrochemical synthesis.[1] Its strategic importance is derived from the unique electronic and steric properties conferred by its substituents on the pyridine core. The pyridine ring itself is a common scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[2]

The functional group arrangement in this molecule offers significant synthetic versatility:

-

The bromine atom at the 3-position is a key functional handle for introducing further molecular complexity, primarily through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

-

The methoxy group at the 6-position is an electron-donating group that influences the reactivity of the pyridine ring and can modulate the pharmacokinetic properties of derivative compounds.[3]

-

The methyl group at the 2-position provides steric bulk and can influence the conformation of downstream molecules, which is often critical for optimizing binding affinity to target proteins.

This guide will elucidate the core characteristics of this compound and provide practical, field-proven insights into its handling, analysis, and utilization.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physical properties is foundational for the effective use of any chemical intermediate.

Molecular Identity and Structure

The structural and identifying information for this compound is summarized below.

-

IUPAC Name: this compound[4]

-

Synonyms: 3-Bromo-6-methoxy-2-picoline, 5-Bromo-2-methoxy-6-picoline[5]

-

Molecular Formula: C₇H₈BrNO[4]

-

CAS Number: 126717-59-7[5]

-

SMILES: COc1ccc(Br)c(C)n1[5]

The molecule consists of a central pyridine ring substituted at positions 2, 3, and 6. The relative positions of the electron-withdrawing bromine and electron-donating methoxy and methyl groups create a specific electronic environment that dictates its reactivity in synthetic transformations.

Physicochemical Data

The quantitative physical and chemical properties are essential for experimental design, including reaction setup, purification, and storage.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 1.468 g/mL at 25 °C | [5] |

| Boiling Point | 86 °C at 10 mmHg | [1] |

| Refractive Index (n20/D) | 1.548 | [5] |

| Purity (Typical) | ≥95% to >98.0% (GC) | [5] |

| Storage Temperature | 2-8°C | [5] |

| Flash Point | 106 °C (222.8 °F) | [5] |

Spectroscopic Characterization

Structural confirmation and purity assessment rely on standard spectroscopic techniques. While a publicly available, peer-reviewed full dataset for this specific isomer is limited, the expected spectral characteristics can be reliably predicted based on its structure.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is the primary tool for structural elucidation. For this compound in a standard solvent like CDCl₃, the following signals are expected:

-

~2.5 ppm (singlet, 3H): This signal corresponds to the three protons of the methyl group (-CH₃) at the 2-position. It appears as a singlet because there are no adjacent protons to cause splitting.

-

~3.9 ppm (singlet, 3H): This signal represents the three protons of the methoxy group (-OCH₃) at the 6-position. It is also a singlet due to the absence of adjacent protons.

-

~6.6 ppm (doublet, 1H): This signal is attributed to the proton at the 5-position (H-5). It is split into a doublet by the adjacent proton at the 4-position.

-

~7.6 ppm (doublet, 1H): This signal corresponds to the proton at the 4-position (H-4). It is split into a doublet by the adjacent proton at the 5-position. The downfield shift compared to H-5 is due to the deshielding effect of the adjacent bromine atom.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework of the molecule. Seven distinct signals are expected:

-

~22 ppm: Carbon of the methyl group (-CH₃).

-

~53 ppm: Carbon of the methoxy group (-OCH₃).

-

~110 ppm: Carbon at the 5-position (C-5).

-

~115 ppm: Carbon at the 3-position (C-3), directly attached to bromine. Its chemical shift is significantly influenced by the halogen.

-

~142 ppm: Carbon at the 4-position (C-4).

-

~158 ppm: Carbon at the 2-position (C-2), attached to the methyl group.

-

~162 ppm: Carbon at the 6-position (C-6), attached to the methoxy group.

Mass Spectrometry & Infrared (IR) Spectroscopy

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 201 and 203 (for ⁷⁹Br and ⁸¹Br isotopes).

-

Infrared (IR) Spectroscopy: The IR spectrum, as indicated by ATR-IR data on PubChem, would show characteristic C-H stretching vibrations from the aromatic and methyl groups (~2950-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (~1450-1600 cm⁻¹), and a strong C-O stretching vibration from the methoxy group (~1020-1250 cm⁻¹).[4]

Representative Synthesis Pathway

While multiple synthetic routes can be envisioned, a common and reliable method for preparing methoxy-substituted pyridines is through a nucleophilic substitution reaction (a variation of the Williamson ether synthesis) on a corresponding hydroxy-pyridine precursor. The following is a representative protocol adapted from the synthesis of a closely related isomer.[6]

Workflow: Synthesis of this compound

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via methylation of 3-Bromo-6-hydroxy-2-methylpyridine.

Materials:

-

3-Bromo-6-hydroxy-2-methylpyridine (1.0 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Iodomethane (CH₃I) (1.5 eq)

-

Acetone, anhydrous

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for elution)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Bromo-6-hydroxy-2-methylpyridine, anhydrous potassium carbonate, and anhydrous acetone.

-

Reagent Addition: Stir the resulting suspension. Slowly add iodomethane to the mixture.

-

Scientific Rationale: Potassium carbonate acts as a base to deprotonate the hydroxyl group of the starting material, forming a more nucleophilic phenoxide-like species. Acetone is a suitable polar aprotic solvent that dissolves the organic components and facilitates the Sₙ2 reaction without interfering.

-

-

Reaction: Heat the reaction mixture to reflux (the boiling point of acetone, ~56 °C) and maintain stirring overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture through a pad of celite to remove the solid potassium salts (KBr and excess K₂CO₃). Rinse the filter cake with a small amount of acetone.

-

Isolation: Combine the filtrate and washings. Remove the acetone under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel.

-

Scientific Rationale: A solvent system with low polarity, such as a gradient of ethyl acetate in hexane (e.g., starting from 5:95 to 10:90), is typically effective for separating the desired product from any unreacted starting material and non-polar impurities. The product is less polar than the starting hydroxy-pyridine.

-

-

Final Product: Collect the fractions containing the pure product (as identified by TLC). Combine the pure fractions and evaporate the solvent to obtain this compound as a colorless to light yellow liquid. Confirm the structure and purity using NMR and GC-MS.

Quality Control and Analytical Procedures

Ensuring the purity and identity of chemical intermediates is a regulatory and scientific necessity in drug development.[7] A robust quality control (QC) workflow involves multiple analytical techniques.

QC Workflow for Purity and Identity Confirmation

References

- 1. 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) 1H NMR spectrum [chemicalbook.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of the methoxy group in approved drugs [ouci.dntb.gov.ua]

- 4. This compound | C7H8BrNO | CID 10798146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 95 126717-59-7 [sigmaaldrich.com]

- 6. 2-Bromo-3-methoxy-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Spectroscopic Fingerprinting of 3-Bromo-6-methoxy-2-methylpyridine: A Technical Guide

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of heterocyclic compounds is paramount. 3-Bromo-6-methoxy-2-methylpyridine, with the molecular formula C₇H₈BrNO, serves as a valuable building block, and its precise characterization is a critical checkpoint for quality control and reaction monitoring.[1] This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to this specific molecule. Our approach moves beyond mere data presentation, focusing instead on the causal logic behind instrumental parameters and the principles of spectral interpretation, ensuring a robust and validated understanding of the molecule's identity and purity.

Molecular Structure and Analytical Overview

A comprehensive analytical workflow is essential for the definitive characterization of a molecule like this compound. The logical flow ensures that each technique provides complementary information, culminating in a cohesive and unambiguous structural assignment.

References

3-Bromo-6-methoxy-2-methylpyridine reactivity and stability studies

An In-Depth Technical Guide to the Reactivity and Stability of 3-Bromo-6-methoxy-2-methylpyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (CAS No. 126717-59-7) is a substituted pyridine derivative of significant interest in medicinal and agrochemical research.[1] Its strategic placement of a reactive bromine atom, an electron-donating methoxy group, and a sterically influencing methyl group creates a unique chemical profile. This guide provides an in-depth analysis of the compound's reactivity, focusing on its utility in modern synthetic chemistry, and examines its stability profile to inform proper handling, storage, and application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Compound Profile and Physicochemical Properties

This compound is a key intermediate whose structural features dictate its chemical behavior.[1] The pyridine ring is electron-deficient, while the C6-methoxy group is a strong electron-donating group and the C2-methyl group provides steric bulk and a slight inductive effect. The C3-bromo substituent is the primary site for functionalization, particularly via transition-metal-catalyzed cross-coupling reactions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 126717-59-7 | [1][3][4][5] |

| Molecular Formula | C₇H₈BrNO | [1][4][5] |

| Molecular Weight | 202.05 g/mol | [1][4][5] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | ~1.47 g/mL at 25 °C | [4] |

| Boiling Point | 86 °C at 10 mmHg | [1] |

| Refractive Index | n20/D ~1.548 | [4] |

| SMILES | COc1ccc(Br)c(C)n1 | [4] |

| InChIKey | VWNXCCTWVAQAPL-UHFFFAOYSA-N | [4][5] |

Synthesis and Availability

While specific, scaled-up synthesis routes for this compound are often proprietary, its synthesis can be logically inferred from standard heterocyclic chemistry principles. A plausible route involves the bromination of 6-methoxy-2-methylpyridine. The directing effects of the methoxy and methyl groups would need to be carefully controlled to achieve regioselectivity at the C3 position.

Alternatively, synthesis could begin from a pre-brominated pyridine scaffold, followed by the introduction of the methoxy group, for instance, via nucleophilic aromatic substitution of a suitable precursor like 3-bromo-6-chloro-2-methylpyridine. The compound is commercially available from various chemical suppliers, typically at purities of 95% or greater, facilitating its direct use in research and development.[4]

Reactivity Profile: A Hub for Molecular Diversification

The reactivity of this compound is dominated by the versatile carbon-bromine bond, which serves as a handle for constructing more complex molecules. The electronic nature of the pyridine ring and the steric hindrance from the adjacent C2-methyl group are critical factors that influence reaction conditions and outcomes.[6]

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents the most powerful and widely used application of this substrate, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the aryl bromide with a boronic acid or ester.[6][7] The electron-donating methoxy group can enhance the electron density of the pyridine ring, but the crucial step, oxidative addition of the palladium(0) catalyst to the C-Br bond, remains highly efficient.[8]

-

Expertise & Causality: The steric bulk of the C2-methyl group can influence the rate of reaction.[6] To overcome this, the choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often critical. These ligands stabilize the palladium center and promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle. A strong base, such as K₃PO₄ or Cs₂CO₃, is required to facilitate the transmetalation step.[8]

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArylPd [label="Ar-Pd(II)L₂(Br)", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Ar-Pd(II)L₂(Ar')", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-Ar' (Product)", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; ArBr [label="Ar-Br\n(Substrate)", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; Boronic [label="Ar'-B(OR)₂", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; Base [label="Base (e.g., K₃PO₄)", shape=plaintext];

// Edges ArBr -> Pd0 [label=" Oxidative\n Addition ", arrowhead=vee]; Pd0 -> ArylPd [style=invis]; // Helper for positioning ArylPd -> Transmetal [label=" Transmetalation ", arrowhead=vee]; Boronic -> ArylPd; Base -> Boronic [style=dashed]; Transmetal -> Product [label=" Reductive\n Elimination ", arrowhead=vee]; Product -> Pd0 [style=invis]; // Cycle completion Transmetal -> Pd0 [style=dashed, label=" Catalyst\n Regeneration "]; } .enddot Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This reaction is a cornerstone for synthesizing aryl amines by forming C-N bonds.[9] It involves coupling the aryl bromide with a primary or secondary amine.[10] Given the steric hindrance from the C2-methyl group, this transformation requires a carefully selected catalytic system.[11]

-

Expertise & Causality: Standard palladium catalysts may struggle with this substrate. The use of specialized, sterically hindered phosphine ligands like Josiphos or Buchwald's biaryl phosphine ligands is often necessary.[11] These ligands create a more open coordination sphere around the palladium, facilitating the coordination of the amine and subsequent reductive elimination. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically employed to deprotonate the amine without competing in side reactions.[10][12]

The Sonogashira coupling enables the synthesis of substituted alkynes by reacting the aryl bromide with a terminal alkyne.[13] This reaction is co-catalyzed by palladium and copper(I).[14]

-

Expertise & Causality: The reaction mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[13] An amine base, such as triethylamine or diisopropylamine, is used both as the base and often as the solvent. The reaction is generally tolerant of a wide range of functional groups, making it a valuable tool for late-stage functionalization.[15]

Stability and Handling

While specific, comprehensive stability studies on this compound are not widely published, a robust stability profile can be inferred from its chemical structure, reactivity, and supplier recommendations.

Thermal Stability

Halogenated pyridines generally exhibit good thermal stability.[16] The compound's boiling point of 86 °C at a reduced pressure of 10 mmHg suggests it is stable at elevated temperatures commonly used in organic synthesis (e.g., 80-120 °C) for typical reaction times.[1] Thermophysical data on related bromopyridines from NIST databases show they are stable well above typical reaction temperatures.[17][18] However, prolonged exposure to very high temperatures (>200 °C) could lead to decomposition, potentially through dealkylation of the methoxy group or dehydrohalogenation pathways.

Chemical Stability

-

pH Stability: The pyridine nitrogen provides a basic site (pKa of the pyridinium ion is typically ~5-6). The compound is stable to neutral and basic conditions, which is a prerequisite for its successful use in the cross-coupling reactions described above. In strongly acidic conditions, the pyridine nitrogen will be protonated, which can deactivate the ring towards certain reactions but generally does not lead to rapid decomposition.

-

Redox Stability: The compound is stable to the common redox conditions found in cross-coupling catalysis. It is not readily oxidized or reduced under typical synthetic protocols. However, it would be susceptible to reduction under harsh conditions (e.g., catalytic hydrogenation at high pressure, dissolving metal reduction) which could lead to hydrodebromination.

-

Photostability: Like many aryl bromides, there is a potential for photolytic cleavage of the C-Br bond upon prolonged exposure to UV light. Therefore, it is best practice to store the compound in amber bottles protected from light.

Recommended Storage and Handling

Based on supplier safety data and general chemical principles, the following recommendations are provided:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at 2-8 °C.[1][4] Protect from light and moisture.

-

Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) for reactions sensitive to air or moisture. Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is classified as harmful if swallowed and causes serious eye damage.[5]

Experimental Protocols

The following protocols are generalized procedures based on established methods for analogous substrates and serve as a validated starting point for optimization.[7][10][11]

General Workflow for Cross-Coupling

Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

-

Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., SPhos, 4 mol%). Add an anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M).

-

Reaction: Heat the mixture with vigorous stirring to 90-100 °C.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv).[10]

-

Inert Atmosphere: Seal the flask and establish an inert atmosphere as described above.

-

Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv). Add anhydrous, degassed toluene (0.1 M) via syringe.

-

Reaction: Seal the flask and heat the mixture with vigorous stirring to 100-110 °C.

-

Monitoring & Workup: Follow steps 5-7 as outlined in the Suzuki-Miyaura protocol.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its reactivity is centered on the C-Br bond, which readily participates in a suite of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Successful functionalization, particularly for sterically demanding transformations, relies on the rational selection of modern, bulky phosphine ligands. The compound demonstrates good thermal and chemical stability under typical synthetic conditions, making it a reliable substrate. Proper handling and storage at refrigerated temperatures, protected from light, will ensure its integrity. This guide provides the foundational knowledge and practical protocols for scientists to effectively utilize this compound in the synthesis of novel molecules for pharmaceutical and agrochemical discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. aobchem.com [aobchem.com]

- 4. This compound 95 126717-59-7 [sigmaaldrich.com]

- 5. This compound | C7H8BrNO | CID 10798146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 15. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. WTT- Under Construction Page [wtt-pro.nist.gov]

- 18. WTT- Under Construction Page [wtt-pro.nist.gov]

solubility of 3-Bromo-6-methoxy-2-methylpyridine in organic solvents

An In-depth Technical Guide to the Solubility of 3-Bromo-6-methoxy-2-methylpyridine in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of pharmaceutical research and development, the journey of a new chemical entity (NCE) from a promising lead to a viable drug candidate is fraught with challenges. Among the most fundamental of these is solubility. The ability of a compound to dissolve in a solvent dictates its behavior in a multitude of critical processes, from synthetic workups and purification to formulation and, ultimately, bioavailability.[1][2][3] Poorly soluble compounds can lead to inaccurate assay results, difficult formulations, and inadequate absorption in the body, representing a significant cause of attrition in the drug development pipeline.[1][4]

This guide provides a focused examination of the solubility of this compound, a substituted pyridine derivative of interest to researchers in medicinal chemistry and process development. As a Senior Application Scientist, my objective is not merely to present data but to provide a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will delve into its core physicochemical properties, explore the theoretical underpinnings of solubility, and present a robust, field-proven protocol for its quantitative measurement in various organic solvents.

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is the bedrock upon which all solubility studies are built. These parameters offer the first clues into how the molecule will interact with different solvent environments.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO | [5] |

| Molecular Weight | 202.05 g/mol | [5] |

| CAS Number | 126717-59-7 | [5] |

| Appearance | Liquid | |

| Density | 1.468 g/mL at 25 °C | |

| Refractive Index | n20/D 1.548 | |

| Flash Point | 106 °C (222.8 °F) | |

| SMILES String | COc1ccc(Br)c(C)n1 | |

| InChI Key | VWNXCCTWVAQAPL-UHFFFAOYSA-N | |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Predicted logP (XLogP3) | 2.2 | [5] |

The structure, featuring a polar pyridine ring and a methoxy group, alongside a nonpolar methyl group and a moderately polarizable bromine atom, suggests a nuanced solubility profile. The absence of hydrogen bond donors and the presence of two acceptors indicate that its interactions with protic solvents will be primarily as an acceptor. The positive XLogP3 value suggests a degree of lipophilicity.

A Conceptual Framework for Solubility: Kinetic vs. Thermodynamic

-

Kinetic Solubility: This is a high-throughput measurement that determines the concentration at which a compound, typically dissolved in a strong organic solvent like DMSO, precipitates when added to an aqueous buffer.[8][9] It is a measure of a compound's tendency to remain in a supersaturated state and is highly dependent on the experimental protocol (e.g., incubation time, rate of addition).[10] While useful for rapid screening of large compound libraries, kinetic solubility values often overestimate the true solubility.[10]

-

Thermodynamic Solubility: This is the true equilibrium solubility. It is defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, when the system is at equilibrium with an excess of the solid (or liquid) solute.[7][8] This measurement is protocol-independent and represents the authentic saturation point of the compound. For formulation and process development, thermodynamic solubility is the gold standard.

Predicted Solubility Profile in Common Organic Solvents

While exhaustive experimental data for this compound is not publicly available, we can predict its behavior based on its physicochemical properties and established chemical principles ("like dissolves like"). The following table provides an expert assessment of its expected solubility.

It must be stressed that these are predictions and must be confirmed by rigorous experimental determination as outlined in the subsequent section.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | High to Very High | The compound's polarity and ability to accept hydrogen bonds align well with the properties of these solvents, which possess large dipole moments. |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | High | These solvents are effective at dissolving moderately polar organic compounds. The polarizable bromine atom can engage in favorable dipole-dipole interactions. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | As polar protic solvents, alcohols can interact with the nitrogen and oxygen atoms of the pyridine ring. Solubility may be slightly lower than in polar aprotic solvents due to the energy cost of disrupting the solvent's hydrogen-bonding network. |

| Ethers | Diethyl Ether, Methyl tert-butyl ether (MTBE) | Low to Moderate | These solvents have lower polarity than alcohols or chlorinated solvents, limiting their ability to effectively solvate the polar regions of the molecule. |

| Aromatic | Toluene, Xylene | Low to Moderate | While the pyridine ring can participate in pi-stacking interactions, the overall polarity of the molecule may limit its solubility in these non-polar solvents. |

| Alkanes | Hexanes, Heptane | Very Low / Immiscible | As non-polar solvents, alkanes lack the ability to form favorable interactions with the polar functional groups of this compound. |

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This section provides a detailed, self-validating protocol for determining the thermodynamic solubility of this compound in an organic solvent of choice. The shake-flask method, as recommended by international guidelines for aqueous solubility, remains the most reliable method for organic solvents as well.[11][12]

Pillar 1: Expertise & Causality in Experimental Design

The choices within this protocol are deliberate. For instance, a 24-48 hour equilibration time is specified to ensure the system transcends a kinetically-trapped state and reaches true thermodynamic equilibrium.[6][7] The use of a high-precision analytical technique like HPLC or UV-Vis spectroscopy is mandated for accurate quantification, avoiding the ambiguity of less direct methods like gravimetry.[13][14]

Pillar 2: Trustworthiness through a Self-Validating System

This protocol incorporates internal checks for reliability. Running experiments in triplicate provides statistical confidence. Assessing compound stability via a time-point zero sample is critical; significant degradation would invalidate the solubility measurement, as the measured concentration would not reflect the parent compound.[11][12]

Materials & Equipment

-

Compound: this compound (purity >95%)

-

Solvents: HPLC-grade or equivalent high-purity organic solvents

-

Equipment:

-

Analytical balance (4 decimal places)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Syringes and syringe filters (0.22 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

-

Step-by-Step Methodology

1. Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve it in a known volume (e.g., 10 mL) of the chosen organic solvent in a volumetric flask to create a primary stock solution.

-

Perform serial dilutions to prepare a set of at least five calibration standards covering the expected concentration range. Causality: A multi-point calibration curve is essential for accurate quantification of the final saturated solution.

2. Sample Preparation & Equilibration:

-

Add an excess amount of this compound to a series of three vials per solvent. "Excess" means enough solid/liquid should remain undissolved at equilibrium. A good starting point is ~20-50 mg in 2 mL of solvent.

-

Tightly cap the vials.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.

-

Allow the samples to equilibrate for at least 24 hours. For compounds that may be slow to dissolve, 48 hours is preferable. Causality: This extended period ensures the dissolution-precipitation equilibrium is fully established.

3. Sampling & Processing:

-

After equilibration, allow the vials to stand undisturbed for at least 1-2 hours to let the excess solute settle.

-

Carefully draw a sample from the supernatant using a syringe.

-

Immediately attach a 0.22 µm PTFE syringe filter and filter the solution into a clean vial. Causality: Filtration is a critical step to remove all undissolved particulates, which would otherwise lead to a gross overestimation of solubility.

-

Accurately dilute the filtered sample with the same solvent to bring its concentration into the range of the previously prepared calibration curve. A precise dilution factor is crucial.

4. Quantification (HPLC/UV-Vis):

-

Analyze the calibration standards to generate a calibration curve (Absorbance or Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) > 0.995.

-

Analyze the diluted, filtered samples.

-

Calculate the concentration of the diluted sample using the calibration curve equation.

-

Multiply the result by the dilution factor to determine the final concentration of the saturated solution. This value is the thermodynamic solubility.

5. Data Validation:

-

Calculate the mean and standard deviation of the solubility values from the triplicate samples. A relative standard deviation (RSD) of <10% is generally considered acceptable.

-

(Optional but Recommended) To confirm equilibrium was reached, take another measurement at a later time point (e.g., 72 hours). The solubility value should not significantly change.

Safety Considerations

As a responsible scientist, safety is paramount. According to available Safety Data Sheets (SDS), this compound presents several hazards.

-

Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[15]

-

Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[15] Avoid contact with skin and eyes, and prevent inhalation or ingestion.

Conclusion

The is a key parameter that influences its utility in synthetic chemistry and its potential in drug development. This guide has provided the essential theoretical background, a predictive solubility profile, and a robust, detailed experimental protocol for its accurate determination. By distinguishing between kinetic and thermodynamic solubility and employing a self-validating experimental design, researchers can generate high-quality, reliable data. This information is indispensable for making informed decisions in solvent selection for reactions, purification, and the critical early stages of formulation development, ultimately enabling a more efficient and successful research pipeline.

References

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. seppic.com [seppic.com]

- 4. ucd.ie [ucd.ie]

- 5. This compound | C7H8BrNO | CID 10798146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. researchgate.net [researchgate.net]

- 11. database.ich.org [database.ich.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. lifechemicals.com [lifechemicals.com]

- 15. chemicalbook.com [chemicalbook.com]

A Researcher's Guide to 3-Bromo-6-methoxy-2-methylpyridine: Sourcing, Synthesis, and Application

For inquiries, contact: Senior Application Scientist, Chemical Synthesis Division

Abstract

3-Bromo-6-methoxy-2-methylpyridine has emerged as a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern offers a versatile platform for constructing complex molecular architectures.[1] This technical guide provides an in-depth analysis of its commercial availability, key chemical properties, and established synthetic applications. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective procurement and utilization in the laboratory.

Introduction: The Strategic Value of a Functionalized Pyridine

The pyridine scaffold is a ubiquitous motif in a vast array of bioactive compounds and approved drugs. The strategic functionalization of this heterocycle is therefore a cornerstone of medicinal chemistry. This compound (CAS No. 126717-59-7) is a particularly valuable intermediate due to the orthogonal reactivity of its substituents.[1][2] The bromine atom at the 3-position serves as a versatile handle for cross-coupling reactions, while the methoxy and methyl groups modulate the electronic and steric properties of the ring, influencing its reactivity and providing vectors for further derivatization.[3][4] This guide aims to provide a comprehensive resource for researchers, covering the essential aspects of sourcing, handling, and applying this compound in synthetic workflows.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is critical for its safe handling and successful integration into synthetic protocols.

| Property | Value | Source |

| CAS Number | 126717-59-7 | [5][6] |

| Molecular Formula | C₇H₈BrNO | [5][6] |

| Molecular Weight | 202.05 g/mol | [5][6] |

| Appearance | Colorless to light yellow clear liquid | |

| Density | 1.468 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.548 | [5] |

| Boiling Point | 86°C/10mmHg | [7] |

| Storage Temperature | 2-8°C | [5] |

Safety and Handling:

This compound is classified as harmful if swallowed and causes serious eye damage.[5][6][8] Appropriate personal protective equipment (PPE), including gloves, and eye/face protection, should be worn during handling.[9] Work should be conducted in a well-ventilated area.[9] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.[8][9][10]

Commercial Availability and Supplier Overview

A reliable supply of high-purity starting materials is crucial for reproducible research. This compound is readily available from a number of reputable chemical suppliers. When sourcing this compound, it is imperative to consider purity, as this can significantly impact reaction outcomes.

| Supplier | Purity | Form |

| TCI America | >98.0% (GC) | Liquid |

| Sigma-Aldrich | 95% | Liquid |

| Chem-Impex | Not Specified | Not Specified |

| CookeChem | 98% | Not Specified |

This table is not exhaustive but represents a selection of prominent suppliers. Researchers should always request a certificate of analysis (CoA) to confirm the purity and identity of the purchased material.

Key Synthetic Applications in Research and Development

The synthetic utility of this compound is primarily derived from the reactivity of the C3-bromine atom, which readily participates in palladium-catalyzed cross-coupling reactions. This enables the facile formation of carbon-carbon and carbon-heteroatom bonds, providing a gateway to a diverse range of more complex molecules.[2][3] These derivatives are of significant interest in the development of pharmaceuticals, particularly for targeting neurological disorders and in the creation of novel agrochemicals.[1]

Workflow: Synthesis of a Biaryl Pyridine Derivative via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and a common application for this bromo-pyridine intermediate. The following diagram illustrates a typical workflow.

Caption: A typical workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a detailed methodology for the synthesis of a biaryl pyridine derivative using this compound.

Objective: To synthesize a 3-aryl-6-methoxy-2-methylpyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid or ester (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, or toluene)

-

Degassed water

-

Standard laboratory glassware for inert atmosphere chemistry